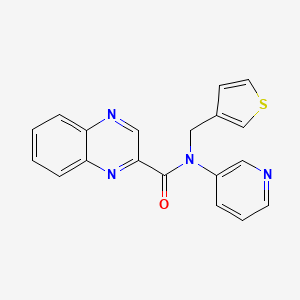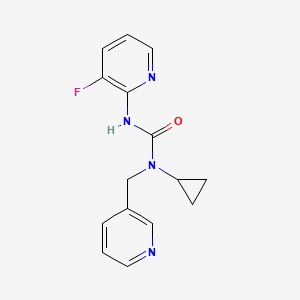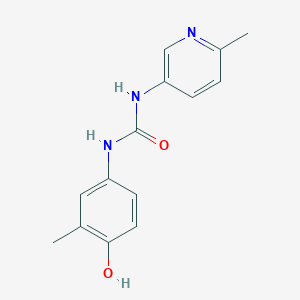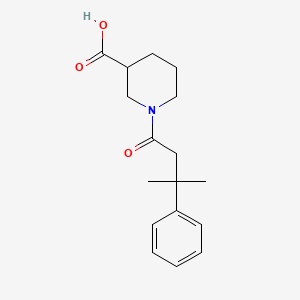![molecular formula C15H17BrN2O2 B7678710 3-bromo-N-[[4-(propylamino)phenyl]methyl]furan-2-carboxamide](/img/structure/B7678710.png)
3-bromo-N-[[4-(propylamino)phenyl]methyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[[4-(propylamino)phenyl]methyl]furan-2-carboxamide, also known as BRD-0705, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
3-bromo-N-[[4-(propylamino)phenyl]methyl]furan-2-carboxamide acts by inhibiting the activity of bromodomain-containing proteins (BRDs), which are involved in the regulation of gene expression. BRDs are epigenetic readers that recognize acetylated lysine residues on histone proteins, and their inhibition can lead to changes in gene expression. This compound specifically targets the BRD4 protein, which has been implicated in the development of cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce inflammation in animal models. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-bromo-N-[[4-(propylamino)phenyl]methyl]furan-2-carboxamide in lab experiments is its specificity for the BRD4 protein, which allows for targeted inhibition of gene expression. Additionally, its anti-cancer and anti-inflammatory properties make it a promising therapeutic agent for various diseases. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects on gene expression and cellular signaling pathways.
Direcciones Futuras
Future research on 3-bromo-N-[[4-(propylamino)phenyl]methyl]furan-2-carboxamide should focus on further elucidating its mechanism of action and identifying potential therapeutic targets. Additionally, studies should investigate its efficacy in animal models of disease and its potential for clinical use. Other future directions include the development of more potent and selective BRD inhibitors and the identification of biomarkers for patient selection and monitoring. Overall, this compound has shown promising potential as a therapeutic agent, and further research is needed to fully understand its effects and potential clinical applications.
Métodos De Síntesis
The synthesis of 3-bromo-N-[[4-(propylamino)phenyl]methyl]furan-2-carboxamide involves a multistep process that includes the reaction of furan-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with the amine propylamine. The final step involves the reaction of the resulting intermediate with 4-(propylamino)benzyl bromide to form this compound.
Aplicaciones Científicas De Investigación
3-bromo-N-[[4-(propylamino)phenyl]methyl]furan-2-carboxamide has been found to have potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Its anti-cancer properties have been demonstrated in preclinical studies, where it has shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
3-bromo-N-[[4-(propylamino)phenyl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-2-8-17-12-5-3-11(4-6-12)10-18-15(19)14-13(16)7-9-20-14/h3-7,9,17H,2,8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBACPHIZCQSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)CNC(=O)C2=C(C=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(6-Methylsulfanylpyrazin-2-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678659.png)
![N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B7678662.png)
![N-[(4-chlorothiophen-2-yl)methyl]-1-(2,3,4-trimethoxyphenyl)methanamine](/img/structure/B7678674.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(3,3,3-trifluoropropyl)piperidin-4-amine](/img/structure/B7678679.png)

![N-[(2R)-1-cyclohexylpropan-2-yl]-2-(oxan-4-yl)acetamide](/img/structure/B7678689.png)


![N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7678713.png)

![4-[(E)-2-(5-bromo-1,3-thiazol-2-yl)ethenyl]thiadiazole](/img/structure/B7678726.png)
![1-(3-Fluoropyridin-2-yl)-3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]urea](/img/structure/B7678729.png)
